molecular formula C8H12O6 B109358 Pentane-1,2,5-tricarboxylic acid CAS No. 37140-30-0

Pentane-1,2,5-tricarboxylic acid

Cat. No. B109358
CAS RN: 37140-30-0
M. Wt: 204.18 g/mol
InChI Key: TXYVAFSOOYMQRP-UHFFFAOYSA-N
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Description

Pentane-1,2,5-tricarboxylic acid is an organic compound that contains a total of 25 bonds, including 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 3 aliphatic carboxylic acids, and 3 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of Pentane-1,2,5-tricarboxylic acid includes 25 total bonds, with 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 3 aliphatic carboxylic acids, and 3 hydroxyl groups .


Physical And Chemical Properties Analysis

Pentane-1,2,5-tricarboxylic acid has a density of 1.4±0.1 g/cm³, a boiling point of 389.3±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 43.8±0.3 cm³, a polar surface area of 112 Ų, and a molar volume of 144.8±3.0 cm³ .

Scientific Research Applications

Catalytic Carboxylation

Pentane-1,2,5-tricarboxylic acid, among other carboxylic acids, has been studied for its role in the catalytic carboxylation of alkanes under mild conditions. In a study, vanadium (IV) and (V) complexes were used to carbonylate cyclopentane, cyclohexane, pentane, and hexane to carboxylic acids. The research provides insights into the catalytic behavior and the effect of various parameters like catalyst type, oxidizing agent, CO pressure, and reaction temperature on the carboxylation process (Reis et al., 2005).

Selective Adsorption of Metal Ions

Pentane-1,2-dicarboxylic acid functionalized spherical MCM-41 nanoparticles have shown promising results in the selective adsorption of Fe3+ from aqueous solutions containing various metal ions. The synthesized material demonstrated excellent selectivity and binding abilities towards Fe3+ ions, even in the presence of other metal ions, and showcased high reusability without significant loss of adsorption ability (Parambadath et al., 2015).

Chromatographic Analysis and Molecular Recognition

Pentane-1,3,5-tricarboxylic acid has been used as a dummy imprinting template for the synthesis of molecularly imprinted monolithic columns, specifically designed for the selective recognition of domoic acid, an amnesic shellfish poison. The research highlights the monolith's potential in chromatographic analysis, demonstrating specific retention and selective recognition abilities (Yang et al., 2018).

Safety And Hazards

While specific safety and hazard information for Pentane-1,2,5-tricarboxylic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

pentane-1,2,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYVAFSOOYMQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601376
Record name Pentane-1,2,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1,2,5-tricarboxylic acid

CAS RN

37140-30-0
Record name Pentane-1,2,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Zdráhal, R Vermeylen, M Claeys… - Journal of mass …, 2001 - Wiley Online Library
Three unknown di‐ and tricarboxylic acids were characterized in the fine size fraction of aerosols which were collected during the wet season in the Amazon basin (Rondonia, Brazil). …
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
methanogen homoaconitase 4.2.1.114 Page 1 methanogen homoaconitase 4.2.1.114 1 Nomenclature EC number 4.2.1.114 Systematic name (R)-2-hydroxybutane-1,2,4-tricarboxylate …
Number of citations: 0 link.springer.com
Z Zdrahal, R Vermeylen, M Claeys, W Maenhaut… - 2001
Number of citations: 0
LA Slesareva, VI Lyubomilov - … of the USSR., 1973 - Consultants Bureau Enterprises …
Number of citations: 0

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